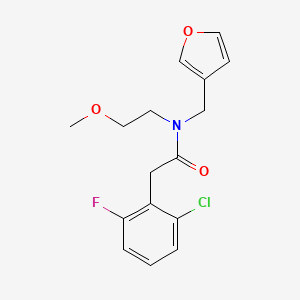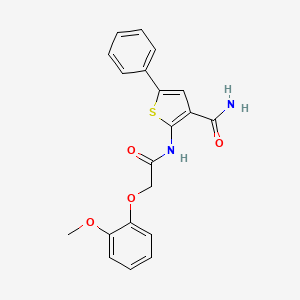
2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxy, phenoxy, and acetamido groups would likely contribute to the polarity of the molecule, while the phenyl and thiophene rings would contribute to its aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the acetamido group could be hydrolyzed. The thiophene ring could also potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility could be affected by the polar methoxy, phenoxy, and acetamido groups. Its melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Anticancer Applications
- Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally similar to the compound of interest, were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, showing that specific substitutions could enhance activity against certain cell lines (Aliabadi et al., 2010).
- New thiophene derivatives, including thiazolyl-thiophene and thienopyridine compounds, were synthesized from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents, which could indicate their utility in cancer pain management and inflammation-related cancer research (Atta & Abdel‐Latif, 2021).
Antimicrobial Applications
- Synthesis, characterization, and evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been conducted, showing the process of creating compounds with potential antimicrobial activities (Talupur et al., 2021).
Anticonvulsant Activities
- Research into functionalized N-benzyl 2-acetamidoacetamides indicates the importance of the 2-acetamido substituent for anticonvulsant activity, suggesting that modifications of the acetamido group can lead to compounds with potential use in the treatment of seizures (Choi et al., 1996).
Anti-Inflammatory and Analgesic Activities
- The development of new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents has been explored, with specific modifications to the phenylacetamide derivatives showing promising results in preclinical models (Rani et al., 2014).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug molecule, its mechanism of action would depend on its target in the body. The presence of multiple functional groups suggests that it could potentially interact with a variety of biological targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-5-6-10-16(15)26-12-18(23)22-20-14(19(21)24)11-17(27-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFQRFGNSGNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
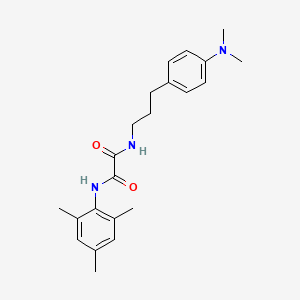
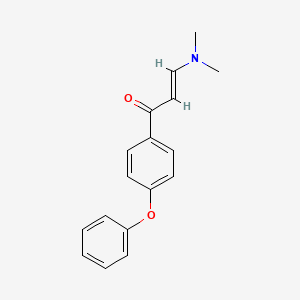
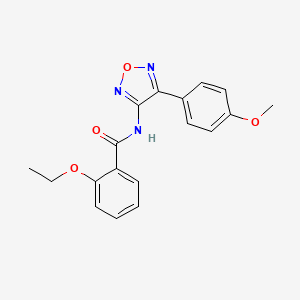
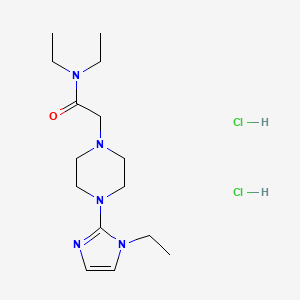
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)

